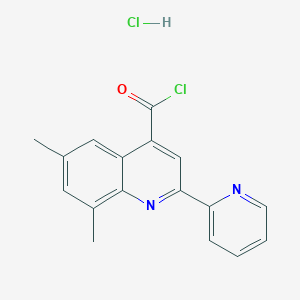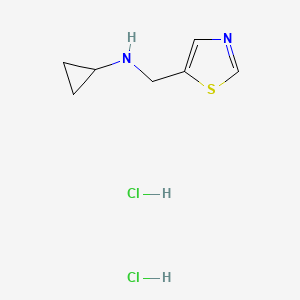
5-(2-Methoxyethoxy)pyridine-3-carboxylic acid
Descripción general
Descripción
5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 . It is also known as 5-(2-methoxyethoxy)nicotinic acid .
Molecular Structure Analysis
The InChI code for 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is 1S/C9H11NO4/c1-13-2-3-14-8-4-7 (9 (11)12)5-10-6-8/h4-6H,2-3H2,1H3, (H,11,12) . This indicates that the molecule contains a pyridine ring with a methoxyethoxy group at the 5-position and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
While specific chemical reactions involving 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid are not available, pyridinecarboxylic acids are known to undergo a variety of reactions. For instance, they can react with Thionyl Chloride to form acid chlorides .Physical And Chemical Properties Analysis
5-(2-Methoxyethoxy)pyridine-3-carboxylic acid is a solid compound . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density are not available.Aplicaciones Científicas De Investigación
Synthesis and Activity
5-(2-Methoxyethoxy)pyridine-3-carboxylic acid plays a role in the synthesis of various compounds. For instance, a study on the synthesis and anti-inflammatory and analgesic activity of pyrrole derivatives highlighted the use of homologous pyridine derivatives in the synthesis process. These compounds were evaluated for their analgesic potential based on their performance in assays like the mouse phenylquinone writhing assay and their minimal gastrointestinal erosion in rats (Muchowski et al., 1985).
Catalysis and Chemical Reactions
The compound has relevance in catalysis and chemical reactions. A study discussed Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. The carboxylic acid in this context served as a traceless activating group, leading to the production of substituted pyridines (Neely & Rovis, 2014).
Production of Pyrrole Derivatives
In another study, reactions of 3-methoxy-2-pyrrole carboxylic acid tert-butyl ester with singlet oxygen were explored to yield 5-substituted pyrroles, serving as precursors to compounds like prodigiosin (Wasserman et al., 2004).
Coordination Polymers
Lanthanide-based coordination polymers have been synthesized using derivatives of benzoic acid, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid. These polymers are characterized by their photophysical properties and potential applications in fields like material science (Sivakumar et al., 2011).
Antimicrobial Activity
Pyridine derivatives, including 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, have been studied for their antimicrobial properties. A research synthesized new pyridine derivatives and tested their efficacy against various bacterial and fungal strains (Patel et al., 2011).
Corrosion Inhibition
The compound's derivatives have been explored as potential corrosion inhibitors. A study on thiazole-based pyridine derivatives, including derivatives of 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid, demonstrated their effectiveness in protecting mild steel against corrosion (Chaitra et al., 2016).
Propiedades
IUPAC Name |
5-(2-methoxyethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-2-3-14-8-4-7(9(11)12)5-10-6-8/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAJPEYOVOZTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyethoxy)pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)
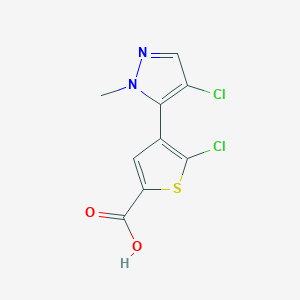

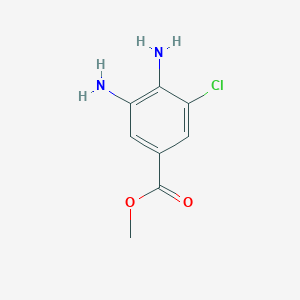
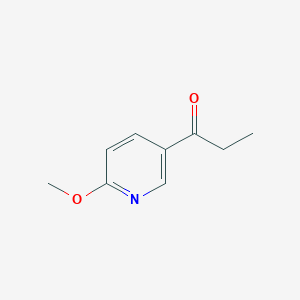
![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

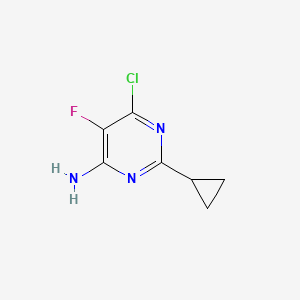

![4-Chloro-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1426746.png)
